molecular formula C20H16ClN3O4S B2774675 N-(4-(3-(苯并[d][1,3]二噁杂环-5-基氨基)-3-氧代丙基)噻嗪-2-基)-4-氯苯甲酰胺 CAS No. 1021227-82-6

N-(4-(3-(苯并[d][1,3]二噁杂环-5-基氨基)-3-氧代丙基)噻嗪-2-基)-4-氯苯甲酰胺

货号 B2774675
CAS 编号: 1021227-82-6
分子量: 429.88
InChI 键: MGOSSXPNLPHUKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide” belongs to a class of compounds that have been synthesized and evaluated for their antitumor activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

科学研究应用

除草活性

  • 二甲基丙炔基苯甲酰胺作为除草剂:Viste、Cirovetti 和 Horrom (1970) 在期刊Science上发表的一项研究讨论了 N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺,它是具有除草活性的苯甲酰胺类化合物组的代表。这些化合物对一年生和多年生草本植物有效,在牧草豆科植物、某些草坪草和栽培作物中具有潜在用途 (Viste, Cirovetti, & Horrom, 1970)

抗菌和抗真菌活性

  • 新型噻唑类化合物的抗菌活性:Kaplancıklı、Turan-Zitouni、Revial 和 Guven (2004) 合成了几种 2-[[(苯并恶唑/苯并咪唑-2-基)硫代]乙酰氨基]噻唑衍生物,并研究了它们对各种细菌和真菌的抗菌活性,显示出显着的活性水平 (Kaplancıklı 等人,2004)

抗惊厥评价

  • 吲哚啉衍生物的抗惊厥活性:Nath、Shaharyar、Pathania、Grover、Debnath 和 Akhtar (2021) 设计并合成了一系列 N-(取代苯并噻唑-2-基)-2-(2,3-二氧吲哚啉-1-基)乙酰胺化合物。对这些化合物的抗惊厥活性进行了评估,结果显示出有希望的结果 (Nath 等人,2021)

抗癌活性

  • 具有抗癌特性的 4-噻唑烷酮:Havrylyuk、Mosula、Zimenkovsky、Vasylenko、Gzella 和 Lesyk (2010) 探索了新型具有苯并噻唑部分的 4-噻唑烷酮的抗癌活性。其中两种化合物对各种癌细胞系表现出显着的活性 (Havrylyuk 等人,2010)

抗炎、镇痛和抗氧化特性

  • 塞来昔布衍生物评估:Küçükgüzel 等人。(2013) 合成了一系列与塞来昔布相关的化合物,并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。他们发现这些化合物具有重要的治疗潜力 (Küçükgüzel 等人,2013)

其他应用

  • 缓蚀:Hu、Meng、Ma、Zhu、Jun、Chao 和 Cao (2016) 研究了苯并噻唑衍生物在抑制腐蚀方面的有效性,证明了在该应用中的高效率 (Hu 等人,2016)

作用机制

Target of Action

The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It displays inhibition of VEGFR1, thereby reducing the angiogenesis process . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the efficacy of certain anticancer drugs by preventing these pumps from expelling the drugs out of the cancer cells .

Biochemical Pathways

The inhibition of VEGFR1 affects the VEGF signaling pathway, leading to reduced angiogenesis. This can limit the supply of oxygen and nutrients to the tumor, thereby inhibiting its growth . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway. This can increase the intracellular concentration of certain anticancer drugs, enhancing their cytotoxic effect .

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain anticancer drugs by increasing their intracellular concentration .

Result of Action

The compound’s action results in the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs. It has been shown to improve the IC50 of doxorubicin in LS180 cells, indicating an enhancement in the drug’s cytotoxic effect . Furthermore, it has been observed to inhibit VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .

Action Environment

属性

IUPAC Name

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSSXPNLPHUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。